molecular formula C11H17ClN2O B7725822 3-(Morpholinomethyl)aniline hydrochloride

3-(Morpholinomethyl)aniline hydrochloride

Cat. No.: B7725822
M. Wt: 228.72 g/mol
InChI Key: DVWCSKHLNQTYEH-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)aniline hydrochloride is a chemical compound with the molecular formula C11H17ClN2O. It is a derivative of aniline, where the aniline nitrogen is substituted with a morpholinomethyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)aniline hydrochloride typically involves the reaction of aniline with formaldehyde and morpholine. The reaction is carried out under acidic conditions to facilitate the formation of the morpholinomethyl group on the aniline ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Morpholinomethyl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Morpholinomethyl)aniline hydrochloride exerts its effects depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The morpholinomethyl group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholinomethyl)aniline
  • 4-(Morpholinomethyl)aniline
  • 2-(Morpholinomethyl)aniline

Uniqueness

3-(Morpholinomethyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;/h1-3,8H,4-7,9,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWCSKHLNQTYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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